1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is an organic compound with the molecular formula C6H2ClF8NO. It is characterized by the presence of chlorine, fluorine, and isocyanate functional groups, making it a unique and versatile compound in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves multiple steps. One common method includes the reaction of a fluorinated pentane derivative with chlorine and isocyanate reagents under controlled conditions. The reaction typically requires high temperatures and pressures to ensure complete conversion and high yield .
Analyse Chemischer Reaktionen
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for potential use in drug development, particularly in designing molecules with high stability and bioavailability.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves its interaction with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with various functional groups, making it a valuable reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is unique due to its high fluorine content and the presence of both chlorine and isocyanate groups. Similar compounds include:
1-Chloro-2,2,3,3,4,4,5,5-octafluoropentane: Lacks the isocyanate group but shares similar fluorine and chlorine content.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Contains a hydroxyl group instead of chlorine and isocyanate, making it less reactive in certain applications
This compound’s unique combination of functional groups and high fluorine content makes it a valuable tool in various fields of research and industry.
Eigenschaften
CAS-Nummer |
189244-65-3 |
---|---|
Molekularformel |
C6H2ClF8NO |
Molekulargewicht |
291.52 g/mol |
IUPAC-Name |
1-chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane |
InChI |
InChI=1S/C6H2ClF8NO/c7-2(16-1-17)4(10,11)6(14,15)5(12,13)3(8)9/h2-3H |
InChI-Schlüssel |
GRHQVVSBXQFBJU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)Cl)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.